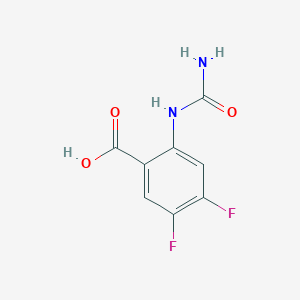

2-(Carbamoylamino)-4,5-difluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

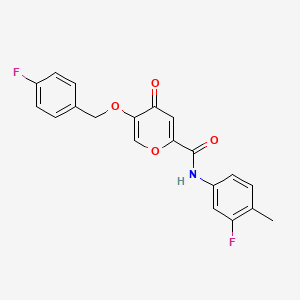

“2-(Carbamoylamino)-4,5-difluorobenzoic acid” is a compound that involves carbamoylation, a process where a carbamoyl group (-CONH2) is added to a molecule . Carbamoylation is a post-translational modification of proteins that results from the non-enzymatic reaction between isocyanic acid and specific free functional groups . This reaction alters protein structural and functional properties and thus contributes to molecular ageing .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of urea and amino acids (AAs), which generates carbamoyl amino acids (CAA) along with the release of NH3 . The reactions proceed quantitatively under a wide range of conditions without any pretreatment steps .

Molecular Structure Analysis

The molecular structure of “2-(Carbamoylamino)-4,5-difluorobenzoic acid” is likely to involve a carbamoyl group (-CONH2) attached to the molecule . The carbamoyl group is a key component in the structure of this compound .

Chemical Reactions Analysis

The chemical reactions involving “2-(Carbamoylamino)-4,5-difluorobenzoic acid” are likely to involve the carbamoylation process . Carbamoylation is a non-enzymatic post-translational modification that binds isocyanic acid to the free amino groups of a multitude of proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carbamoylamino)-4,5-difluorobenzoic acid” are likely to be influenced by its carbamoyl group (-CONH2) and the presence of fluorine atoms .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Processes : The synthesis of related compounds like 2-chloro-4,5-difluorobenzoic acids, which are medical intermediates, involves chlorination, acylation, and oxidation of ortho-difluorobenzene with yields and purity reported to be significant (Z. Cui, 2003).

- Chemical Analysis : Advanced techniques like FT-Raman and FT-IR spectroscopy have been utilized to study compounds like 2-amino-4,5-difluorobenzoic acid, providing insights into their molecular structure and vibrational frequencies (N. Sundaraganesan, S. Ilakiamani, B. Dominic Joshua, 2007).

Applications in Material Science

- Matrix-Assisted Laser Desorption Ionization (MALDI) Mass Spectrometry : Compounds like 2-(4-hydroxyphenylazo)benzoic acid have shown effectiveness in MALDI mass spectrometry for analyzing peptides, proteins, and glycoproteins (P. Juhasz, C. Costello, K. Biemann, 1993).

- Nonlinear Optical Materials : Research on L-shaped sulfamoylbenzoic acid derivatives, closely related to difluorobenzoic acids, has shown promise in the field of nonlinear optical materials, indicating potential applications in optical devices (K. Potla et al., 2020).

Environmental and Agricultural Studies

- Tracer Studies in Environmental Research : Fluorobenzoate derivatives like 2,6-difluorobenzoate have been evaluated as tracers for studying water movement in porous media, showing properties similar to bromide, a known conservative tracer (D. Jaynes, 1994).

Biomedical Research

- Antibacterial and Antifungal Activity : Compounds like 2-aminobenzothiazole-6-carboxylic acid and its derivatives have demonstrated notable antibacterial activity against various microorganisms, suggesting a potential application for difluorobenzoic acid derivatives in developing antimicrobial agents (Ameya Chavan, N. Pai, 2007).

将来の方向性

特性

IUPAC Name |

2-(carbamoylamino)-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c9-4-1-3(7(13)14)6(2-5(4)10)12-8(11)15/h1-2H,(H,13,14)(H3,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTJGFAOAICJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)NC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamoylamino)-4,5-difluorobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)

![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)